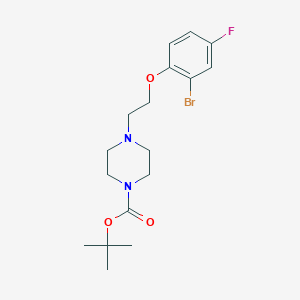

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate

CAS No.: 1227955-27-2

Cat. No.: VC2731544

Molecular Formula: C17H24BrFN2O3

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227955-27-2 |

|---|---|

| Molecular Formula | C17H24BrFN2O3 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 |

| Standard InChI Key | LQGOVQKYSDBXDX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br |

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Identity

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is a complex organic molecule identified in chemical databases with unique identifiers. The compound is registered in PubChem with the CID 75365561 . It carries the CAS registry number 1227955-27-2, which serves as its unique identifier in chemical substance databases . The compound was first added to the PubChem database on July 12, 2014, with the most recent modification to its entry dated April 5, 2025 (note: this appears to be a future date in the database) .

Molecular Structure

The compound features a distinctive molecular structure characterized by several key functional groups. At its core is a piperazine ring system, which is N-substituted with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom . The second nitrogen of the piperazine ring is attached to an ethyl linker that connects to a phenoxy group . This phenoxy moiety is further substituted with both bromine (at position 2) and fluorine (at position 4) atoms on the aromatic ring .

The systematic arrangement of these structural elements creates a molecule with specific three-dimensional characteristics that influence its chemical behavior and potential applications. The 2D and 3D conformational structures available in the PubChem database provide visual representation of this molecular architecture .

Chemical Formula and Mass

The compound is represented by the molecular formula C₁₇H₂₄BrFN₂O₃, indicating its elemental composition . This formula reflects the presence of 17 carbon atoms, 24 hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and three oxygen atoms . The calculated molecular weight of the compound is 403.3 g/mol, as computed by PubChem 2.1 .

Physical and Chemical Properties

Computed Physicochemical Properties

The physicochemical profile of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate provides insights into its behavior in biological systems and its potential for pharmaceutical applications. Table 1 summarizes the key computed properties of this compound.

Table 1: Computed Physicochemical Properties of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate

The XLogP3-AA value of 3.4 indicates that the compound has moderate lipophilicity, suggesting potential for membrane permeability while maintaining reasonable aqueous solubility . This balanced profile is often desirable in drug candidates. The absence of hydrogen bond donors (0) combined with the presence of 5 hydrogen bond acceptors suggests specific interaction patterns with biological targets . The 6 rotatable bonds indicate a degree of conformational flexibility that may influence the compound's ability to adapt to binding sites in proteins or receptors .

Structural Identifiers

For precise identification and communication in scientific literature, several standardized notations exist for this compound. Table 2 presents the key structural identifiers.

Table 2: Structural Identifiers for tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate

Structural Comparison with Related Compounds

Structural Analogs

Understanding tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate in the context of related compounds provides insights into structure-activity relationships and potential functional properties. Several structurally related compounds share the piperazine-1-carboxylate scaffold but differ in their substitution patterns.

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (PubChem CID 21082715) represents a simpler analog, featuring only a 2-fluoroethyl substituent on the piperazine ring instead of the more complex 2-(2-bromo-4-fluorophenoxy)ethyl group . This compound shares the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen of the piperazine ring but lacks the phenoxy moiety and the bromine substitution .

Another related compound is tert-Butyl 4-(4-amino-3-fluorophenyl)piperazine-1-carboxylate (PubChem CID 57652076), which features a direct connection between the piperazine ring and a fluorophenyl group, with the fluorine at position 3 and an amino group at position 4 of the phenyl ring . This compound differs from our target molecule in the absence of the ethoxy linker and the bromine substitution, while maintaining the piperazine-1-carboxylate core structure .

These structural variations potentially influence physicochemical properties, binding affinities, and biological activities, making comparative analysis valuable for understanding structure-function relationships in this class of compounds.

Functional Group Analysis

The distinctive functional groups in tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate contribute to its chemical behavior and potential applications:

-

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperazine nitrogen, commonly used in organic synthesis to prevent unwanted reactions at this position . This group can be selectively removed under acidic conditions, making the compound valuable as a synthetic intermediate.

-

The piperazine ring represents a privileged structure in medicinal chemistry, often associated with favorable pharmacokinetic properties and the ability to interact with various biological targets, particularly G-protein coupled receptors .

-

The phenoxy moiety with bromine and fluorine substituents introduces potential for specific interactions with biological targets through halogen bonding, π-stacking, and hydrophobic interactions . The presence of both bromine and fluorine atoms can influence membrane permeability, metabolic stability, and target selectivity.

-

The ethyl linker between the piperazine and phenoxy groups provides conformational flexibility, potentially allowing the molecule to adopt favorable binding conformations when interacting with biological targets .

Comparative Analysis with Structurally Related Compounds

Property Comparison

Comparing the properties of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate with structurally related compounds provides insights into the influence of specific structural elements on physicochemical characteristics.

Table 3: Comparative Analysis of Selected Piperazine-1-carboxylate Derivatives

Future Research Directions

Synthesis Optimization and Derivatization

Future research on tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate might focus on optimizing synthetic routes to improve yield, purity, and scalability. Developing green chemistry approaches to its synthesis would align with contemporary sustainable chemistry principles.

The bromine substituent offers opportunities for derivatization through various cross-coupling reactions, potentially leading to libraries of structurally diverse compounds for biological screening. Similarly, deprotection of the Boc group followed by functionalization of the resulting secondary amine could generate novel derivatives with altered physicochemical and biological properties.

Biological Evaluation

Comprehensive biological evaluation of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate and its derivatives represents an important direction for future research. Screening against various biological targets relevant to piperazine-containing drugs, such as neurotransmitter receptors, transporters, and enzymes, could reveal potential therapeutic applications.

Structure-activity relationship studies comparing the biological activities of this compound with structurally related analogs would provide valuable insights into the influence of specific structural elements on biological properties, guiding the design of optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume